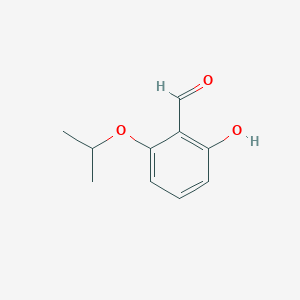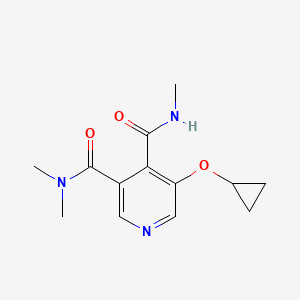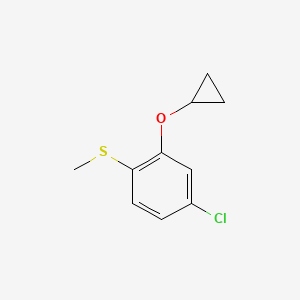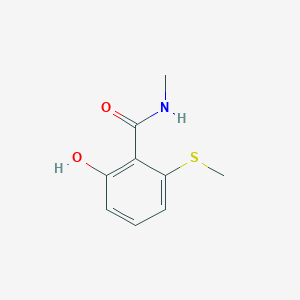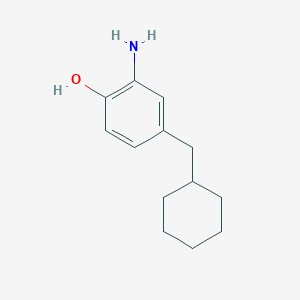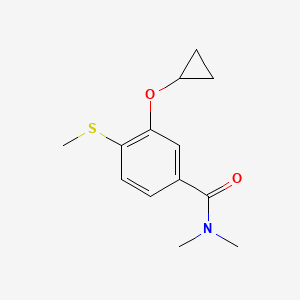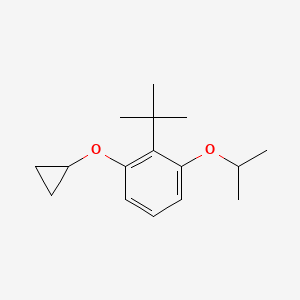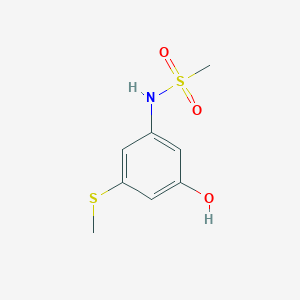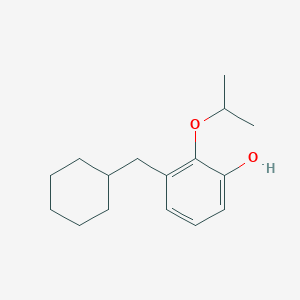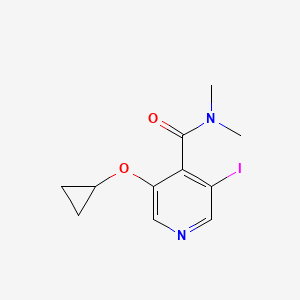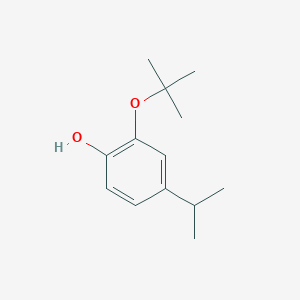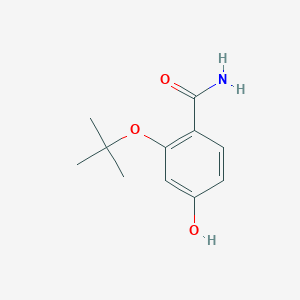
2-Tert-butoxy-1-tert-butyl-3-cyclopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butoxy-1-tert-butyl-3-cyclopropoxybenzene is an organic compound characterized by the presence of tert-butyl and tert-butoxy groups attached to a benzene ring, along with a cyclopropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butoxy-1-tert-butyl-3-cyclopropoxybenzene typically involves the following steps:
Formation of tert-butyl groups:
Introduction of tert-butoxy group: The tert-butoxy group can be introduced via the reaction of the corresponding alcohol with tert-butyl hydroperoxide in the presence of a suitable catalyst.
Cyclopropoxy group formation: The cyclopropoxy group can be introduced through the reaction of the benzene derivative with a cyclopropyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butoxy-1-tert-butyl-3-cyclopropoxybenzene can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide, copper(I) catalyst.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
Oxidation: Arylethanone derivatives.
Substitution: Compounds with new functional groups replacing the tert-butyl or tert-butoxy groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilized as an additive in motor gasoline to improve antiknock performance and low-temperature phase stabilization
Mecanismo De Acción
The mechanism of action of 2-tert-butoxy-1-tert-butyl-3-cyclopropoxybenzene involves its interaction with specific molecular targets and pathways. The tert-butoxy and tert-butyl groups can influence the compound’s reactivity and stability, while the cyclopropoxy group may contribute to its unique chemical properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-tert-butyl-1,1,3,3-tetramethylguanidine
- tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-butyl ethers of ethylene glycol and 2,3-butanediol
Uniqueness
2-Tert-butoxy-1-tert-butyl-3-cyclopropoxybenzene is unique due to the combination of tert-butyl, tert-butoxy, and cyclopropoxy groups attached to a benzene ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in chemistry and industry.
Propiedades
Fórmula molecular |
C17H26O2 |
|---|---|
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
1-tert-butyl-3-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C17H26O2/c1-16(2,3)13-8-7-9-14(18-12-10-11-12)15(13)19-17(4,5)6/h7-9,12H,10-11H2,1-6H3 |
Clave InChI |
JRPOHASWIXUSNE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=CC=C1)OC2CC2)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


